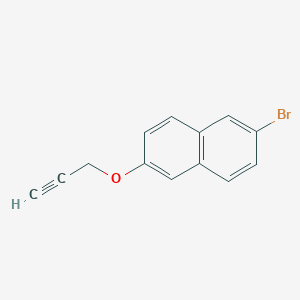

2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene

Description

Significance of Aryl Halide and Terminal Alkyne Moieties in Molecular Design

Aryl halides and terminal alkynes are foundational functional groups in the lexicon of organic synthesis, primarily due to their participation in a wide array of powerful cross-coupling reactions. numberanalytics.com These reactions, often catalyzed by transition metals like palladium, have revolutionized the way chemists can form carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The aryl bromide moiety, such as the one present in 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene, is a particularly versatile handle for such transformations. It readily participates in cornerstone reactions including:

Sonogashira Coupling: The reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a new carbon-carbon bond between the aromatic ring and the alkyne. rsc.orgorganic-chemistry.org This is one of the most direct methods for the synthesis of aryl alkynes. numberanalytics.com

Suzuki Coupling: A palladium-catalyzed reaction between an aryl halide and an organoboron compound, which is a robust method for forming biaryl structures. numberanalytics.com

Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. numberanalytics.com

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, by coupling an aryl halide with an amine.

The terminal alkyne functionality is equally important and offers a complementary set of reactive possibilities. numberanalytics.com The acidic proton of a terminal alkyne can be removed by a base to form a metal acetylide, a potent nucleophile for carbon-carbon bond formation. wikipedia.orglibretexts.org Furthermore, the alkyne group is a key participant in:

Click Chemistry: Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. nih.gov This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.

Hydration Reactions: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, to yield ketones or aldehydes after tautomerization of the initial enol product. libretexts.org

Hydrogenation: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst, a trans-alkene using sodium in liquid ammonia, or fully reduced to an alkane with hydrogen gas and a platinum or palladium catalyst. libretexts.org

The presence of both an aryl bromide and a terminal alkyne in a single molecule like this compound allows for a programmed, stepwise synthesis of highly functionalized molecules. For example, one could first perform a Sonogashira coupling at the bromide position and then use the alkyne for a subsequent click reaction.

Strategic Importance of the Naphthalene (B1677914) Core in Advanced Chemical Structures

The naphthalene scaffold itself is more than just a passive support for the reactive functional groups. mdpi.com As the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings, its extended π-conjugated system imparts unique electronic and photophysical properties. ijpsjournal.com Naphthalene and its derivatives are integral components in a vast array of applications, from pharmaceuticals to organic electronics. mdpi.comnih.gov

The naphthalene core is found in numerous FDA-approved drugs, including the anti-inflammatory naproxen, the antifungal terbinafine, and the beta-blocker propranolol. nih.gov Its rigid, planar structure allows it to effectively interact with biological targets such as enzymes and receptors. ijpsjournal.com The lipophilic nature of the naphthalene ring can also enhance a molecule's ability to cross cell membranes.

In the realm of materials science, the photophysical properties of naphthalene derivatives are exploited in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govossila.com The ability to tune the electronic properties of the naphthalene core through substitution makes it a versatile platform for creating materials with tailored optical and electronic characteristics. For instance, fluorinated naphthalene derivatives are used as building blocks for semiconducting materials. ossila.com

Synthesis and Properties of this compound

The synthesis of this compound can be logically envisioned through a Williamson ether synthesis, a well-established and reliable method for forming ethers. This would involve the reaction of 6-bromo-2-naphthol (B32079) with propargyl bromide in the presence of a suitable base.

The starting material, 6-bromo-2-naphthol, is a commercially available compound that can be prepared by the bromination of β-naphthol. chemicalbook.com The reaction with propargyl bromide would then introduce the terminal alkyne functionality.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉BrO | sigmaaldrich.comaobchem.com |

| Molecular Weight | 261.11 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 20009-46-5 | aobchem.com |

| InChI Key | PFQJYGYZEXHZJV-UHFFFAOYSA-N | sigmaaldrich.com |

Research Findings and Potential Applications

While specific research articles focusing solely on this compound are not abundant, its synthetic utility can be inferred from the extensive literature on its constituent functional groups. The strategic placement of the bromo and propargyloxy groups on the naphthalene scaffold makes it a highly attractive building block for creating complex, multifunctional molecules.

The aryl bromide at the 2-position is primed for a variety of palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling with a terminal alkyne could be employed to synthesize extended π-conjugated systems. researchgate.netnih.gov Such molecules are of interest for their potential applications in organic electronics. Alternatively, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group, a common strategy in the development of new pharmaceutical agents.

The terminal alkyne at the 6-position provides a handle for a different set of transformations. It is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This would allow for the facile introduction of a triazole ring, a common pharmacophore in medicinal chemistry. The alkyne could also be used in Cadiot-Chodkiewicz or Glaser couplings to form diynes, which are precursors to polymers and other advanced materials.

The bifunctional nature of this compound allows for the development of orthogonal synthetic strategies. One could selectively react one functional group while leaving the other intact for a subsequent transformation. This level of control is highly desirable in the multi-step synthesis of complex target molecules.

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrO |

|---|---|

Molecular Weight |

261.11 g/mol |

IUPAC Name |

2-bromo-6-prop-2-ynoxynaphthalene |

InChI |

InChI=1S/C13H9BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h1,3-6,8-9H,7H2 |

InChI Key |

PFQJYGYZEXHZJV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Bromo 6 Prop 2 Yn 1 Yloxy Naphthalene

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the naphthalene (B1677914) ring is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The Sonogashira reaction is a highly effective method for forming a new carbon-carbon bond between the aryl bromide of 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The general reactivity trend for the aryl halide in Sonogashira couplings is Ar-I > Ar-OTf ≥ Ar-Br >> Ar-Cl, placing aryl bromides like the title compound as highly suitable substrates. libretexts.org

Phosphine (B1218219) Ligands: Electron-rich and sterically bulky phosphine ligands are often employed to enhance catalytic activity. Electron-rich phosphines can increase the rate of the oxidative addition of the aryl bromide to the Pd(0) center. libretexts.org Sterically demanding ligands promote the formation of highly active, low-coordinate palladium complexes and can facilitate the reductive elimination step. libretexts.orgwordpress.com However, extreme steric bulk on the phosphine can sometimes hinder the reaction, especially when coupled with a bulky alkyne. wordpress.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. libretexts.org As strong σ-donating ligands, they form stable palladium complexes that often exhibit high catalytic activity, even for less reactive aryl chlorides. libretexts.org NHC-palladium complexes have been shown to be effective in catalyzing Sonogashira reactions for a variety of aryl bromides. libretexts.org

Table 1: Influence of Ligand Properties on Sonogashira Coupling Efficiency

| Ligand Property | Effect on Catalytic Cycle | Typical Ligand Examples |

|---|---|---|

| Electron-Rich | Increases rate of oxidative addition. libretexts.org | P(t-Bu)₃, PCy₃, XPhos |

| Sterically Bulky | Promotes formation of active monoligated Pd(0) species; may accelerate reductive elimination. libretexts.orgwordpress.com | P(t-Bu)₃, SPhos, RuPhos |

| Strong σ-Donation | Forms stable, highly active catalyst complexes. libretexts.org | IMes, SIMes (NHC Ligands) |

This table summarizes general trends in ligand effects on Sonogashira reactions.

The traditional Sonogashira reaction employs a copper(I) salt (typically CuI) as a co-catalyst. wikipedia.org The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. While effective, the use of copper can lead to an undesirable side reaction known as Glaser coupling, which is the oxidative homocoupling of the terminal alkyne substrate to form a diyne. wikipedia.org This side reaction necessitates the use of an inert atmosphere. wikipedia.org

To address this issue, numerous copper-free Sonogashira protocols have been developed. wikipedia.orgrsc.org These methods rely on a palladium catalyst and a suitable base, often an amine, to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center. nih.gov Copper-free conditions are advantageous for simplifying purification and are particularly useful in the synthesis of molecules where copper contamination is a concern, such as in materials science and pharmaceutical applications. rsc.orgnih.gov For a substrate like this compound, which itself contains an alkyne, a copper-free method could be particularly beneficial to avoid potential intramolecular or intermolecular Glaser-type side reactions.

Table 2: Comparison of Copper-Cocatalyzed and Copper-Free Sonogashira Reactions

| Feature | Copper-Cocatalyzed Sonogashira | Copper-Free Sonogashira |

|---|---|---|

| Catalytic System | Pd catalyst, Cu(I) co-catalyst, base (amine). wikipedia.org | Pd catalyst, base (often amine). nih.gov |

| Key Advantage | Generally high reactivity and reaction rates. | Avoids alkyne homocoupling (Glaser reaction); no copper contamination. wikipedia.org |

| Key Disadvantage | Formation of undesired Glaser coupling products. wikipedia.org | May require more specialized ligands or forcing conditions for less reactive substrates. |

| Atmosphere | Typically requires inert atmosphere to prevent Glaser coupling. wikipedia.org | Can often be run under aerobic conditions. organic-chemistry.org |

This table compares the key features of copper-cocatalyzed and copper-free Sonogashira coupling variants.

The Sonogashira reaction is known for its broad substrate scope and tolerance of a wide variety of functional groups, making it a robust tool in complex molecule synthesis. rsc.orgnih.gov For the coupling partner of this compound, a wide range of terminal alkynes, both aliphatic and aromatic, can be used. The reaction is generally tolerant of functional groups such as esters, ketones, ethers, and even alcohols on the alkyne partner. organic-chemistry.org

Crucially, the propargyl ether moiety within the this compound molecule is expected to be stable under typical Sonogashira conditions, which are generally mild. wikipedia.org This allows for the selective functionalization of the aryl bromide position without disturbing the propargyl group, preserving it for subsequent transformations.

Table 3: Representative Substrate Scope for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Product | Typical Yield |

|---|---|---|---|

| Bromobenzene | Phenylacetylene | Diphenylacetylene | Good to Excellent ucsb.edu |

| 4-Bromoanisole | 1-Hexyne | 1-(4-Methoxyphenyl)-1-hexyne | Good ucsb.edu |

| 2-Bromopyridine | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)pyridine | Excellent |

| 4-Bromobenzonitrile | Propargyl alcohol | 3-(4-Cyanophenyl)prop-2-yn-1-ol | Good |

This table provides examples illustrating the general substrate scope of Sonogashira reactions with various functionalized aryl bromides and alkynes, which is applicable to this compound.

Beyond Sonogashira coupling, the aryl bromide moiety of this compound is susceptible to other important palladium-catalyzed transformations, most notably carbonylation. This reaction involves the insertion of carbon monoxide (CO) into the aryl-palladium bond, followed by trapping with a nucleophile to generate valuable carbonyl compounds. mdpi.com

By reacting this compound with carbon monoxide and a suitable palladium catalyst, various derivatives can be synthesized:

With Alcohols/Phenols: Leads to the formation of esters (alkoxycarbonylation).

With Amines: Results in the synthesis of amides (aminocarbonylation). mdpi.com

With Water: Produces the corresponding carboxylic acid.

The reaction conditions, including the choice of ligand, solvent, and base, can be tuned to favor one product over another. mdpi.com For instance, studies on the carbonylation of 2-bromoiodobenzene have shown that aminocarbonylation can be achieved selectively in the presence of amino alcohols. mdpi.com This demonstrates the potential to convert the bromo-substituent of the target molecule into a variety of useful functional groups while leaving the propargyl ether intact.

Sonogashira Coupling with the Aryl Bromide Moiety

Rearrangement Reactions of the Propargyl Ether Moiety

The propargyl ether group of this compound can undergo a fascinating thermal or catalytic transformation known as the Claisen rearrangement. This nih.govnih.gov-sigmatropic rearrangement is a powerful method for carbon-carbon bond formation. nsf.govacs.org In the case of aryl propargyl ethers, the initial rearrangement leads to an unstable allene (B1206475) intermediate, which rapidly undergoes subsequent reactions. nsf.gov

For an unsymmetrical naphthyl propargyl ether like the title compound, the rearrangement can potentially occur at two different ortho positions relative to the ether linkage. The subsequent reaction cascade of the allene intermediate typically involves tautomerization and an electrocyclization event, ultimately leading to the formation of a fused pyran ring system. nsf.govacs.org In this case, the rearrangement would be expected to produce a naphthopyran derivative. Computational and experimental studies on related systems have shown that the reaction pathway and regioselectivity are influenced by steric and electronic factors of substituents on the aromatic ring. acs.org The thermal rearrangement often requires high temperatures, but the reaction can also be catalyzed, for example by a chiral N,N'-dioxide/Co(OTf)₂ complex, which can accelerate the process and even achieve asymmetric induction. nih.gov

This rearrangement provides a direct synthetic route from this compound to complex, polycyclic heterocyclic structures that are prevalent in natural products. nsf.gov

Sigmatropic Rearrangements (e.g., Claisen-type rearrangements)

The scispace.comscispace.com-sigmatropic rearrangement of aryl propargyl ethers, a variant of the Claisen rearrangement, is a powerful tool for carbon-carbon bond formation. tcichemicals.com This reaction typically involves the thermal or catalytic conversion of an aryl propargyl ether to a chromene or a related structure. nih.gov For this compound, this rearrangement would involve the migration of the propargyl group to an adjacent carbon atom on the naphthalene ring.

Thermal and Catalytic Variants

The Claisen rearrangement of aryl propargyl ethers can be induced thermally, often requiring high temperatures. nih.govwikipedia.org Computational studies using density functional theory (DFT) have shown that the scispace.comscispace.com-sigmatropic rearrangement is typically the rate-limiting step in the thermal process. nih.govresearchgate.net The reaction proceeds through a concerted pericyclic transition state. tcichemicals.com

To circumvent the need for harsh thermal conditions, various catalytic systems have been developed. Lewis acids and transition metals can significantly accelerate the rearrangement. Gold(I) catalysts, in particular, have emerged as highly effective for promoting the Claisen rearrangement of propargyl ethers under mild conditions. scispace.comosti.govnih.gov For instance, the trinuclear gold(I)-oxo complex, [(Ph₃PAu)₃O]BF₄, has been shown to catalyze the propargyl Claisen rearrangement of various propargyl vinyl ethers at room temperature. scispace.comnih.gov While direct studies on this compound are not prevalent, the extensive research on analogous aryl propargyl ethers suggests that it would be a suitable substrate for such catalytic transformations. Other catalysts, such as those based on mercury(II), have also been employed to mediate the cyclization of aryl propargyl ethers. unt.edu

Table 1: Comparison of Thermal and Catalytic Claisen Rearrangement Conditions for Aryl Propargyl Ethers

| Reaction Type | Conditions | Key Features | Reference(s) |

| Thermal | High temperatures (>100 °C) | Uncatalyzed, can lead to side products. | wikipedia.org, nih.gov |

| Gold(I)-Catalyzed | Room temperature, low catalyst loading | Mild conditions, high stereoselectivity. | scispace.com, nih.gov |

| Mercury(II)-Mediated | Varies with substrate | Can lead to organomercury derivatives. | unt.edu |

Dearomatization Pathways and Cyclization Processes

A significant aspect of the Claisen rearrangement of aryl propargyl ethers is the potential for dearomatization of the aromatic ring. chemrxiv.orgunt.edu The initial scispace.comscispace.com-sigmatropic rearrangement can lead to an allene intermediate, which is a dearomatized cyclohexadienone derivative. nih.gov This intermediate can then undergo further transformations.

Computational studies have elucidated competing reaction cascades following the initial Claisen rearrangement. nih.gov Depending on the substitution pattern of the aryl ether, the allene intermediate can proceed through different pathways. For an unsubstituted ortho position, the typical pathway involves tautomerization to an enol, followed by a 1,5-hydrogen shift and subsequent electrocyclization to yield a benzopyran. nih.gov In cases where both ortho positions are substituted, the reaction may be diverted towards other cyclized products. nih.gov Gold(I) catalysts have been specifically shown to promote the dearomative Claisen rearrangement of various allyl, allenyl, and propargyl aryl ethers, leading to the formation of enones with all-carbon quaternary centers. chemrxiv.orgunt.edu

Chirality Transfer and Asymmetric Catalysis in Rearrangements

The Claisen rearrangement is known for its ability to transfer chirality with high fidelity. nih.gov In the context of propargyl ethers, if the propargylic carbon is a stereocenter, its configuration can be transferred to the newly formed carbon-carbon bond, leading to enantioenriched products. osti.govtcichemicals.com Gold(I)-catalyzed rearrangements of chiral, non-racemic propargyl vinyl ethers have been shown to proceed with excellent chirality transfer to furnish enantioenriched allenes. scispace.com

Furthermore, the development of asymmetric catalytic systems allows for the synthesis of chiral products from achiral starting materials. While much of the work has focused on di(allyl) ethers, the principles can be extended to propargyl systems. nih.gov For example, a kinetic resolution and asymmetric rearrangement of racemic propargyl vinyl ethers has been achieved using a chiral nickel catalyst, affording chiral allene products with high diastereo- and enantioselectivity. tcichemicals.com This demonstrates the potential for developing asymmetric variants of the Claisen rearrangement for substrates like this compound.

Propargyl-Allenyl Isomerization and Subsequent Transformations

The propargyl group in this compound can isomerize to an allenyl group under certain conditions. This isomerization is a key step in many of the transformations discussed, including the Claisen rearrangement where an allenic intermediate is formed. nih.gov

This isomerization can also be a distinct reaction pathway. For instance, a palladium-catalyzed coupling reaction has been reported to involve a propargyl-allenyl isomerization step, leading to the synthesis of 2,3-dihydrofuran (B140613) derivatives. Sulfur-assisted propargyl-allenyl isomerizations have also been explored, which can be followed by electrocyclization to form polyfunctionalized benzenes and naphthalenes. Furthermore, silylium-ion-catalyzed isomerization of allenylsilanes can generate propargylsilanes in situ, which can then participate in further reactions.

Intramolecular Cyclization Reactions (e.g., Gold(I)-catalyzed annulation)

The propargyl ether moiety is a prime substrate for intramolecular cyclization reactions, often catalyzed by transition metals. Gold(I) catalysts are particularly effective in activating the alkyne functionality towards nucleophilic attack.

In the context of aryl propargyl ethers, gold(I) catalysts can promote intramolecular hydroarylation, where the aryl ring acts as the nucleophile. This can lead to the formation of chromene derivatives. DFT studies on the indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether have shown that the reaction can proceed through either a 5-exo-dig or a 6-endo-dig cyclization pathway. Gold(I)-catalyzed reactions of propargyl esters have also been studied in detail, revealing complex reaction networks that can lead to various cyclic products. Given the reactivity of the naphthalene ring, this compound would be an excellent candidate for such intramolecular annulation strategies to build complex heterocyclic systems.

Aza-Cope Rearrangement Analogues

The aza-Cope rearrangement is a heteroatom variant of the Cope rearrangement where a nitrogen atom is incorporated into the rearranging framework. nih.gov The 3-aza-Cope rearrangement, also known as the aza-Claisen rearrangement, is particularly relevant to analogues of aryl propargyl ethers. This reaction would involve a substrate where the ether oxygen in this compound is replaced by a nitrogen atom, forming an N-propargyl-2-naphthylamine derivative.

Alkyne Functionalization Reactions of this compound

The propargyl group in this compound is a versatile functional handle that allows for a variety of chemical transformations. The terminal alkyne moiety is particularly reactive and can participate in several types of reactions, including cycloadditions, additions, and radical processes. These reactions provide pathways to more complex molecular architectures, making the parent compound a useful building block in organic synthesis.

Click Chemistry Applications (e.g., Alkyne-Azide Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov This reaction facilitates the formation of a stable 1,2,3-triazole ring through the reaction of the alkyne with an organic azide (B81097). organic-chemistry.org The CuAAC reaction is known for its high efficiency, regioselectivity (exclusively yielding the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups, which allows for its application under mild conditions. nih.govresearchgate.net

The general mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and yields a mixture of regioisomers. organic-chemistry.org The reaction can be carried out using various copper(I) sources, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or by using copper(I) salts directly. acs.org

The versatility of the azide component allows for the introduction of a wide array of functionalities onto the naphthalene scaffold. This has significant implications for materials science and medicinal chemistry, where the triazole linkage can act as a stable linker to connect the naphthalene unit to other molecules, including polymers, biomolecules, or fluorescent tags. nih.gov For instance, the propargyl group can be incorporated into molecules for subsequent conjugation via CuAAC. iris-biotech.de

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Catalyst System | Solvent | Temperature | Typical Reaction Time | Reference |

| CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1 - 12 h | nih.gov |

| CuI | THF, MeCN, or DMF | Room Temperature - 70 °C | 1 - 24 h | acs.org |

| [Cu(NHC)]X (NHC = N-heterocyclic carbene) | Various organic solvents | Room Temperature | minutes to hours | nih.gov |

This table presents generalized conditions for CuAAC reactions and is not specific to this compound, as direct literature on this specific substrate is limited. The conditions are based on the reactivity of similar aryl propargyl ethers and terminal alkynes.

Hydrometallation and Carbometallation Pathways

The alkyne functionality in this compound can also undergo hydrometallation and carbometallation reactions, which involve the addition of a metal-hydride or a metal-carbon bond across the carbon-carbon triple bond, respectively. These reactions are powerful tools for the synthesis of substituted alkenes with high regio- and stereoselectivity.

Hydrometallation: In the context of aryl propargyl ethers, intramolecular hydroarylation represents a related and significant transformation. Indium(III) halides have been shown to catalyze the intramolecular hydroarylation of aryl propargyl ethers, leading to the formation of chromene derivatives. rsc.org This reaction proceeds via a 6-endo-dig cyclization pathway. rsc.org While this specific reaction would consume the naphthalene ring of the parent compound, it highlights the potential for metal-catalyzed activation of the alkyne towards nucleophilic attack from the aromatic system.

Carbometallation: Carbometallation involves the addition of an organometallic reagent across the alkyne. wikipedia.org A well-known example is the zirconocene-catalyzed methylalumination of alkynes. wikipedia.org Applying this to this compound would involve the reaction with an organoaluminum reagent in the presence of a zirconium catalyst, leading to a vinylalane intermediate. This intermediate can then be quenched with various electrophiles to introduce a range of substituents. The stereochemical outcome of the addition (syn or anti) can often be controlled by the choice of metal catalyst and reaction conditions. wikipedia.org

Table 2: Potential Hydrometallation and Carbometallation Reactions

| Reaction Type | Reagents | Potential Product Type | Reference |

| Intramolecular Hydroarylation | In(III) Halide | Chromene derivative | rsc.orgrsc.org |

| Carboalumination | R₃Al, Cp₂ZrCl₂ | Substituted vinylalane | wikipedia.org |

| Carbolithiation | R-Li | Vinyllithium species | msu.edu |

| Carbomagnesiation | R-MgX | Vinyl Grignard reagent | msu.edu |

This table illustrates potential transformations based on the known reactivity of terminal alkynes and aryl propargyl ethers, as direct studies on this compound are not available.

Radical Reactions Involving the Alkyne Unit

The alkyne group of this compound is also susceptible to radical reactions. These transformations can be initiated by radical initiators or through photoredox catalysis and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

One potential pathway is the intramolecular radical cyclization. For instance, radical cyclizations of aryl radicals onto tethered alkynes are a known method for the synthesis of cyclic compounds. acs.org In the case of this compound, a radical generated elsewhere in a molecule could add to the alkyne. More specifically, radical cyclizations of o-alkenyl aromatic isocyanides with thioethers have been reported to proceed via radical addition to the isocyanide followed by intramolecular cyclization. rsc.org While the substrate is different, it demonstrates the principle of intramolecular radical cyclization involving a triple bond.

Furthermore, the terminal C-H bond of the alkyne can be involved in radical processes. The acidity of this proton is significantly higher than that of alkanes and alkenes, making it susceptible to abstraction by strong bases to form an acetylide anion. libretexts.org While this is an ionic reaction, the resulting acetylide can participate in single-electron transfer (SET) processes under certain conditions, initiating radical pathways. The addition of radicals to the alkyne can also lead to vinyl radical intermediates, which can then undergo further reactions. youtube.com

Table 3: Potential Radical Reactions of the Alkyne Moiety

| Reaction Type | Initiator/Catalyst | Intermediate | Potential Outcome | Reference |

| Intramolecular Radical Cyclization | Radical Initiator (e.g., AIBN), Photoredox Catalyst | Vinyl Radical | Formation of a new ring system | acs.orgrsc.org |

| Intermolecular Radical Addition | Radical Source (e.g., from an alkyl halide) | Vinyl Radical | Functionalization of the alkyne | youtube.com |

| Radical Polymerization | Radical Initiator | Propagating Radical Chain | Formation of a polymer with a naphthalene-containing backbone |

This table outlines plausible radical reactions based on the general reactivity of terminal alkynes. Specific studies on this compound are not available in the reviewed literature.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Mechanistic studies on reactions involving "2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene" primarily focus on the palladium-catalyzed cross-coupling reactions at the bromine-substituted position. The generally accepted mechanism for these transformations, such as the Sonogashira coupling, involves a series of well-defined steps within a catalytic cycle.

The palladium-catalyzed cross-coupling reactions of aryl halides, including "this compound," are central to modern organic synthesis for forming carbon-carbon bonds. nih.gov The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is a prime example. The catalytic cycle, which is supported by extensive experimental and computational evidence for analogous systems, is believed to proceed through the following key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, "this compound," to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₂). This step involves the cleavage of the C-Br bond and the formation of a square planar palladium(II) intermediate. The reactivity in this step is influenced by the nature of the halide, with aryl bromides generally being more reactive than aryl chlorides but less reactive than aryl iodides. wikipedia.org The electron density of the aryl system also plays a role, with electron-withdrawing groups often facilitating this step. youtube.com

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne partner is activated through the formation of a copper acetylide species. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, where the acetylide group replaces the bromide ligand on the palladium center. wikipedia.orgyoutube.com In copper-free Sonogashira reactions, the mechanism of alkyne activation and transfer to the palladium center can be more complex, sometimes involving the amine base directly. rsc.org

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the cycle. This step is often irreversible and is the product-forming step of the reaction.

Table 1: Key Steps in the Generalized Palladium-Catalyzed Sonogashira Coupling Cycle

| Step | Description | Key Intermediates |

| Oxidative Addition | The aryl bromide adds to the Pd(0) catalyst. | Pd(0) complex, Aryl-Pd(II)-Br complex |

| Transmetalation | The alkyne, activated by a copper co-catalyst, transfers to the Pd(II) center. | Copper acetylide, Aryl-Pd(II)-alkyne complex |

| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Coupled product, Pd(0) complex |

Aryl propargyl ethers, such as "this compound," have the potential to undergo thermal or metal-catalyzed rearrangement reactions, most notably the Claisen rearrangement. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in analyzing the transition states of these processes. nsf.govresearchgate.netairitilibrary.com

For a generic aryl propargyl ether, a nih.govnih.gov-sigmatropic rearrangement can occur, leading to an allenic cyclohexadienone intermediate. This intermediate can then tautomerize and undergo further reactions, such as electrocyclization, to form chromene or benzofuran (B130515) derivatives. nsf.govresearchgate.net DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

The activation energy (ΔG‡) for the nih.govnih.gov-sigmatropic rearrangement is typically the rate-determining step. researchgate.net Computational studies on substituted aryl propargyl ethers have shown that the position and electronic nature of substituents on the aromatic ring can significantly influence the activation barrier and the regioselectivity of the rearrangement. nsf.gov For "this compound," computational analysis would be necessary to determine the energetic feasibility of such a rearrangement under various reaction conditions and to compare it with the kinetics of competing cross-coupling reactions.

The intermediates in palladium catalytic cycles are often transient and difficult to isolate or observe directly. However, their existence and role are inferred from kinetic studies, trapping experiments, and computational modeling. In the Sonogashira coupling of "this compound," the key intermediates include:

Pd(0)L₂: The active catalyst, where L is a phosphine (B1218219) ligand. youtube.com

(Naphthyl-O-propargyl)Pd(II)(Br)L₂: The product of oxidative addition.

Copper(I) acetylide: Formed from the terminal alkyne, base, and a copper(I) salt. wikipedia.org

(Naphthyl-O-propargyl)Pd(II)(alkynyl)L₂: The intermediate formed after transmetalation.

Computational Chemistry Applications

Computational chemistry, particularly DFT, has become an indispensable tool for investigating the reactivity of molecules like "this compound."

DFT is widely used to predict the ground-state geometry and electronic structure of molecules. researchgate.netru.nl For "this compound," DFT calculations can provide accurate information on bond lengths, bond angles, and dihedral angles. mdpi.comacs.org This is crucial for understanding the steric and electronic environment of the reactive sites—the C-Br bond and the propargyl group.

Furthermore, DFT is employed to calculate the energies of various species along a reaction pathway, including reactants, intermediates, transition states, and products. nih.govacs.org This allows for the determination of reaction enthalpies (ΔH), activation energies (ΔEa), and Gibbs free energies of activation (ΔG‡), which are essential for understanding reaction kinetics and thermodynamics. chemrxiv.orgdntb.gov.ua

Table 2: Representative DFT Functionals and Basis Sets for Naphthalene (B1677914) Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of naphthalene derivatives. researchgate.net |

| ωB97X-D | Def2-TZVP | Calculation of reaction cascades and transition states, includes dispersion corrections. acs.org |

| M06 | 6-31+G** | Investigation of Claisen rearrangement mechanisms in aryl propargyl ethers. researchgate.net |

By mapping the potential energy surface, DFT calculations can be used to predict the most likely reaction pathways and the selectivity of a given transformation. rsc.orgnih.gov For "this compound," this could involve:

Predicting the regioselectivity of cross-coupling reactions: In cases where multiple reactive sites are present, DFT can help predict which site will react preferentially. libretexts.org

Evaluating competing reaction pathways: DFT can be used to compare the activation barriers for the desired cross-coupling reaction versus potential side reactions, such as the Claisen rearrangement. nsf.govacs.org The pathway with the lower activation energy is generally favored kinetically.

Understanding the role of catalysts and ligands: Computational models can incorporate different catalysts and ligands to predict their effect on reaction rates and selectivity, aiding in the rational design of more efficient catalytic systems. nih.govresearchgate.net

Modeling of Catalyst-Substrate Interactions

Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of catalytic reactions involving "this compound." While specific computational studies focusing exclusively on this compound are not extensively available in the public domain, a wealth of research on related bromo-aromatic compounds in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, provides a robust framework for understanding its catalyst-substrate interactions. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering deep insights into reaction pathways, transition states, and the energetics of the entire catalytic cycle. nih.gov

The interaction of "this compound" with a palladium catalyst, typically in the form of a Pd(0) species, is the initial and often rate-determining step in cross-coupling reactions. nih.gov Computational models of this process would analyze the oxidative addition of the C-Br bond of the naphthalene derivative to the palladium center. These models can predict the geometry of the resulting Pd(II) intermediate and the associated activation energy.

For a Sonogashira-type coupling, where the propargyl ether moiety would not typically participate directly in the initial coupling at the bromo position, the modeling would focus on the reaction between the bromo-naphthalene and a terminal alkyne. A generalized catalytic cycle, as modeled for similar substrates, involves oxidative addition, transmetalation with a copper(I) acetylide, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.gov

A representative, though hypothetical, energy profile for the Sonogashira coupling of "this compound" with an alkyne, based on analogous systems, can be illustrated. The data below is illustrative and derived from general findings for similar reactions, not from a specific study on this compound.

Illustrative Data Table: Calculated Gibbs Free Energy Profile for a Model Sonogashira Reaction

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Pd(0)L₂ + Aryl Bromide + Alkyne | 0.0 |

| 2 | Oxidative Addition Transition State | +15 to +25 |

| 3 | Pd(II) Intermediate (trans-isomer) | -5 to +5 |

| 4 | Transmetalation Transition State | +10 to +20 |

| 5 | Pd(II)-alkynyl Intermediate | -10 to 0 |

| 6 | Reductive Elimination Transition State | +5 to +15 |

| 7 | Pd(0)L₂ + Coupled Product | -20 to -40 |

Note: L represents a phosphine ligand. The energy values are typical ranges observed in DFT studies of similar cross-coupling reactions.

Similarly, for a Heck-type reaction, computational modeling would investigate the interaction of the bromo-naphthalene substrate with an alkene. The key steps to be modeled include oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to yield the coupled product. nih.gov The stereoselectivity of the Heck reaction, a crucial aspect, can also be predicted through computational analysis of the transition states leading to different stereoisomers. nih.gov

Molecular docking simulations have been employed to rationalize the activity of bromo-naphthalene derivatives in biological contexts, which, while not directly modeling catalyst-substrate interactions, demonstrates the utility of computational methods in understanding the molecule's interactions. nih.gov DFT studies on other naphthalene derivatives in palladium-catalyzed reactions have also provided insights into the stability of various intermediates and the regioselectivity of the reactions. nih.gov

Advanced Applications and Materials Science Implications

Building Blocks for Conjugated Systems and Polymers

The presence of both a halogen (bromine) and a terminal alkyne makes 2-bromo-6-(prop-2-yn-1-yloxy)naphthalene an ideal monomer for the synthesis of conjugated polymers through cross-coupling reactions. These polymers are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers characterized by alternating aromatic and acetylene (B1199291) units. nih.gov The Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is a primary method for synthesizing PAEs. researchgate.net The bifunctional nature of this compound allows it to undergo self-condensation via Sonogashira polycoupling to form a homopolymer. Alternatively, it can be copolymerized with other dihaloarenes or diynes to fine-tune the properties of the resulting polymer.

The general reaction scheme for the Sonogashira polycoupling of this compound would involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction would proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The resulting polymer would feature a backbone of alternating naphthalene (B1677914) and ethynylene units. The propargyloxy side chain provides additional functionality for post-polymerization modifications.

Table 1: Key Components in Sonogashira Polycoupling

| Component | Role | Example |

|---|---|---|

| Aryl Halide Monomer | Provides the aromatic unit | This compound |

| Alkyne Monomer | Provides the acetylene unit | This compound |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Neutralizes the hydrogen halide byproduct | Triethylamine, Diisopropylamine |

The naphthalene moiety in this compound is a large, planar aromatic system that can effectively extend the π-conjugation in a polymer backbone. The incorporation of such units can lead to materials with smaller band gaps, which is desirable for applications in optoelectronic devices. researchgate.net The extended conjugation can also enhance charge carrier mobility within the material.

The propargyloxy group offers a site for further functionalization, allowing for the attachment of other functional groups to the polymer side chain. This can be used to modify the polymer's solubility, morphology, or electronic properties. For instance, attaching long alkyl chains can improve solubility in organic solvents, facilitating solution-based processing of the material. The terminal alkyne of the propargyl group can also participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient route for post-polymerization modification. Helically-folded poly(arylenediethynylene)s incorporating naphthalene units have been developed, showcasing unique properties based on their three-dimensional structure. rsc.org

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The naphthalene core and the alkyne functionality of this compound make it a promising candidate for the design of self-assembling systems and for use in host-guest chemistry.

The electron-rich naphthalene unit can participate in π-π stacking interactions, which are a key driving force in the formation of host-guest complexes. Naphthalene derivatives have been used to create molecular cages and clips capable of binding guest molecules. bohrium.com The shape and size of the cavity can be controlled by the design of the host molecule. The propargyl group can be used to link multiple naphthalene units together to form macrocyclic hosts.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Beyond its use in materials science, this compound serves as a valuable intermediate in multistep organic synthesis. The differential reactivity of the aryl bromide and the terminal alkyne allows for selective transformations at each site. The bromo group can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds. The terminal alkyne can undergo reactions such as hydration, hydrogenation, or cycloadditions. This dual functionality makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and other fields.

Application in Stereoselective Transformations (e.g., glycosylation strategies)

While direct utilization of this compound in glycosylation has not been extensively documented, its structure is emblematic of precursors designed for complex stereoselective transformations. The field of carbohydrate chemistry, particularly the stereoselective formation of glycosidic bonds, is a significant challenge where precise control is paramount. researchgate.net Organocatalysis, especially involving organoboron reagents, has emerged as a powerful strategy for achieving high levels of stereo- and regiocontrol under mild conditions. researchgate.net

The functional handles of this compound allow for its conversion into substrates or catalysts for such reactions. For instance, the bromo-substituent can be transformed into a boronic acid or boronic ester via established methods. This modification would turn the naphthalene moiety into a directing group or a catalyst capable of participating in organoboron-catalyzed glycosylations. nih.gov Such catalysts are known to activate glycosyl donors and acceptors, enabling the selective formation of specific glycosidic linkages, such as 1,2-cis-α-glycosides. nih.gov

The propargyl ether itself can serve as a reporter group or a secondary reaction site. Its terminal alkyne is sterically unobtrusive and electronically distinct, allowing it to be carried through multiple synthetic steps before being selectively functionalized post-glycosylation, for example, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling. This dual functionality makes it a powerful tool for creating complex, multifunctional glyco-conjugates and oligosaccharides with precisely controlled stereochemistry. researchgate.net

Table 1: Potential Roles in Stereoselective Synthesis

| Feature of Molecule | Potential Transformation | Application in Stereoselective Reactions |

|---|---|---|

| Bromo Group | Conversion to Boronic Ester | Acts as a catalyst or directing group in regioselective glycosylation. nih.gov |

| Propargyl Group | Post-transformation handle | Allows for "click" chemistry attachment of fluorescent tags or biomolecules after a stereoselective reaction. |

Precursor to Structurally Diverse Naphthalene Derivatives

The true synthetic power of this compound lies in its capacity as a precursor for a vast library of structurally diverse naphthalene derivatives. The bromo and alkyne moieties represent orthogonal reactive sites that can be addressed with high chemoselectivity. Naphthalene derivatives are crucial building blocks for pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. nih.gov

The bromo group at the C-6 position is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with various boronic acids or esters introduces aryl or vinyl substituents. This method was used to synthesize 2,6-di(1H-inden-2-yl)naphthalene (DIN) and 2,6-di((E)-styryl)naphthalene (DSN) from 2,6-dibromonaphthalene (B1584627). nih.gov

Sonogashira Coupling: Coupling with terminal alkynes, such as phenylacetylene, yields arylethynyl-naphthalenes, extending the π-conjugated system of the molecule. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, leading to various arylamine derivatives.

Simultaneously, the terminal alkyne of the propargyloxy group at the C-2 position is available for a different set of transformations, most notably:

Azide-Alkyne Cycloadditions (Click Chemistry): This highly efficient and specific reaction with organic azides yields stable 1,2,3-triazole rings, providing a powerful method for linking the naphthalene core to other molecular fragments, polymers, or surfaces.

Hydration or Hydroamination: The alkyne can be converted into a ketone or an enamine, respectively, introducing further functionality.

This dual reactivity allows for a modular "building-block approach" to synthesize complex molecules with tailored properties. nih.gov One functional group can be reacted while the other is protected or remains dormant, enabling stepwise construction of intricate molecular architectures.

Table 2: Synthesis of Diverse Derivatives from this compound

| Reaction Type | Target Functional Group | Reagent Example | Resulting Derivative Class |

|---|---|---|---|

| Sonogashira Coupling | Bromo Group | Phenylacetylene | Arylethynyl-naphthalenes nih.gov |

| Suzuki Coupling | Bromo Group | trans-BETA-styrene boronic acid | Styryl-naphthalenes nih.gov |

| Click Chemistry (CuAAC) | Alkyne Group | Benzyl Azide (B81097) | Triazole-substituted naphthalenes |

Functionalization for Molecular Devices and Advanced Materials

The naphthalene core is an excellent platform for developing organic electronic materials due to its inherent aromaticity, rigidity, and good charge transport characteristics. nih.govresearchgate.net Functionalizing this core using precursors like this compound allows for the fine-tuning of electronic properties and the assembly of molecules into functional materials for devices. nih.govossila.com

Naphthalene derivatives are widely used as building blocks for organic semiconductors in:

Organic Field-Effect Transistors (OFETs): The extended π-systems of molecules like 2,6-bis(phenylethynyl)naphthalene, synthesized via Sonogashira coupling from 2,6-dibromonaphthalene, exhibit good charge carrier mobility. nih.gov By tuning the substituents, both p-type and n-type materials can be developed, enabling the fabrication of ambipolar OFETs. nih.gov

Organic Light-Emitting Diodes (OLEDs): Fluorinated naphthalene derivatives, which could be synthesized from precursors like 2-bromo-6-fluoronaphthalene, are used to create highly efficient deep-blue light emitters, a critical component for display and lighting technology. ossila.com The functional groups influence the HOMO/LUMO energy levels and intermolecular interactions, which are crucial for device performance. ossila.com

Organic Photovoltaics (OPVs): The naphthalene unit can be incorporated into donor or acceptor materials in OPVs. The ability to functionalize the core allows for the optimization of light absorption, energy level alignment, and morphology of the active layer.

The propargyl group offers a route to create advanced materials through polymerization or surface modification. For example, the alkyne can undergo polymerization reactions to form conjugated polymers with a naphthalene-containing backbone. Alternatively, it can be used to anchor these functional molecules onto conductive or insulating surfaces (like silicon wafers or metal oxides) via "click" chemistry, a key step in the bottom-up fabrication of molecular electronic devices.

Table 3: Applications in Advanced Materials

| Application Area | Role of Naphthalene Core | Function of Precursor's Reactive Sites | Example Material Class |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Charge transport channel nih.govresearchgate.net | Bromo group allows for π-system extension via coupling. nih.gov | Substituted oligo(phenylene vinylene)s, arylethynyl-naphthalenes nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material ossila.com | Bromo group enables attachment of other chromophores. | Hybrid fluorophores ossila.com |

| Organic Photovoltaics (OPVs) | Light-absorbing donor/acceptor | Alkyne group allows for polymerization or linking. | Naphthalene-based conjugated polymers. |

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene?

The compound is typically synthesized via nucleophilic substitution. A naphthol derivative (e.g., 6-hydroxy-2-bromonaphthalene) reacts with propargyl bromide in the presence of a base like K₂CO₃ in DMF at room temperature. The reaction proceeds via deprotonation of the hydroxyl group to form an oxyanion, followed by alkylation with propargyl bromide. Reaction completion is monitored by TLC (n-hexane:ethyl acetate, 9:1), and the product is isolated via extraction and solvent evaporation .

Q. How is the purity and structural identity of this compound verified in laboratory settings?

Purity is assessed using HPLC or GC (>95% purity criteria). Structural confirmation employs - and -NMR to identify proton environments (e.g., propargyl CH₂ at δ ~4.7 ppm and aromatic protons). Mass spectrometry (EI or ESI) confirms the molecular ion peak (e.g., [M]⁺ at m/z 260 for C₁₃H₉BrO). Melting point analysis and IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) provide additional validation .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed using modern software?

Crystallization challenges include poor crystal quality due to flexible propargyl groups or bromine-heavy atom effects. SHELXT ( ) automates space-group determination from diffraction data, while SHELXL refines structures using high-resolution data. For twinned crystals, the HKLF5 format in SHELXL enables dual refinement. WinGX provides visualization tools (ORTEP) to validate anisotropic displacement parameters and hydrogen bonding networks .

Q. How does the presence of bromine and propargyl groups influence the compound's reactivity in CuAAC reactions?

Bromine acts as an electron-withdrawing group, enhancing the electrophilicity of the propargyl ether for 1,3-dipolar cycloaddition. The propargyl group undergoes Cu(I)-catalyzed reactions with azides to form 1,4-disubstituted triazoles. Steric hindrance from the naphthalene ring may slow kinetics, requiring optimized conditions (e.g., Cu(OAc)₂ in t-BuOH:H₂O, 6–8 h at RT) .

Q. How should researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

Yield variations often stem from differences in catalyst loading (e.g., 5–10 mol% Cu), solvent polarity, or azide nucleophilicity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. Conflicting crystallographic data (e.g., bond-length discrepancies) should be cross-validated using CSD database entries and R-factor metrics in SHELXL .

Safety and Methodological Considerations

Q. What safety protocols are recommended when handling this compound given structural similarities to toxic naphthalene derivatives?

While direct toxicity data are limited, naphthalene analogs () suggest potential respiratory and dermal hazards. Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and monitor airborne emissions via GC-MS. Storage at 0–6°C in amber vials minimizes degradation. Waste should be treated as halogenated organic material .

Q. How can emission rates of volatile byproducts be quantified during thermal degradation studies?

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS quantifies naphthalene emissions. Kinetic modeling (pseudo-first order) assesses temperature-dependent release rates (e.g., 17°C vs. 21°C). Emission rates <1 µg/m³ are typically below occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: General scheme for the base-mediated O-alkylation of a substituted naphthol.

Figure 1: General scheme for the base-mediated O-alkylation of a substituted naphthol.